2-[2-(4-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone
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Description
“2-[2-(4-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C24H19N3O3 . It belongs to the class of quinazolinones, a diverse group of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinazolinones like “this compound” often involves cyclization, condensation, and hydrolysis reactions . The structures of the synthesized compounds are usually verified using 1H NMR, FTIR, and elemental microanalysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinazolinone core with a 2-nitrophenyl vinyl group at the 2-position and a phenylethyl group at the 3-position .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The reactivity of the 2-methyl group and the 3-amino group in quinazolinones can also be significant .Future Directions
The future directions for “2-[2-(4-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient synthesis methods could also be a focus .
Properties
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-24-21-8-4-5-9-22(21)25-23(26(24)17-16-18-6-2-1-3-7-18)15-12-19-10-13-20(14-11-19)27(29)30/h1-15H,16-17H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPYSTDYNCCNNG-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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